Pimavanserin tartrate

5-HT2A selectivity D2 receptor Antipsychotic

Researchers face off-target dopamine D2 activity when studying 5-HT2A pathways using conventional antipsychotics. Pimavanserin tartrate (ACP-103) offers a clean solution. • 5-HT2A inverse agonist (Ki 0.087 nM, pIC50 8.7). • >300 nM D2 affinity - no motor side effects. • FDA-approved for Parkinson's disease psychosis (NUPLAZID®). • Ideal GPCR control compound and clinical benchmark. BenchChem supplies high-purity material for preclinical and pharmacology research.

Molecular Formula C54H74F2N6O10
Molecular Weight 1005.2 g/mol
Cat. No. B1249642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePimavanserin tartrate
SynonymsACP 103
ACP-103
ACP103
bis(1-(4-fluorobenzyl)-1-(1-methylpiperidin-4-yl)-3-(4-(2-methylpropoxy)benzyl)urea) (2R,3R)-2,3-dihydroxybutanedioate
N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide
Nuplazid
Pimavanserin
pimavanserin tartrate
urea, n-((4-fluorophenyl)methyl)-n-(1-methyl-4-piperidinyl)-n'-((4-(2-methylpropoxy)phenyl)methyl)-, (2R,3R)-2,3-dihydroxybutanedioate (2:1)
Molecular FormulaC54H74F2N6O10
Molecular Weight1005.2 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/2C25H34FN3O2.C4H6O6/c2*1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21;5-1(3(7)8)2(6)4(9)10/h2*4-11,19,23H,12-18H2,1-3H3,(H,27,30);1-2,5-6H,(H,7,8)(H,9,10)
InChIKeyRGSULKHNAKTFIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pimavanserin Tartrate: Selective 5-HT2A Inverse Agonist for PDP


Pimavanserin tartrate (ACP-103; NUPLAZID®) is a potent, highly selective inverse agonist at the serotonin 5-HT2A receptor, with a binding affinity (Ki) of 0.087 nM [1] and a functional pIC50 of 8.7 in cell-based assays [2]. It is the first and only FDA-approved medication for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis (PDP) [3]. Unlike typical and most atypical antipsychotics, pimavanserin lacks appreciable affinity for dopamine D2, histaminergic, muscarinic, or adrenergic receptors [1], a key differentiating feature that underpins its unique clinical profile.

Target engagement Selective 5-HT2A inverse agonism for pathway studies, with reported negligible dopamine D2 receptor affinity.
Model relevance Supports Parkinson’s disease psychosis (PDP) research models without D2-mediated motor endpoint confounds.
Signaling bias Reported biased signaling at 5-HT2A (Gαi1 inverse agonism; Gαq/11 neutral antagonism) in human brain tissue.

Why Pimavanserin Is Irreplaceable in PDP


In Parkinson's disease psychosis (PDP), conventional antipsychotics are largely unsuitable due to their potent dopamine D2 receptor antagonism, which inevitably worsens motor symptoms [1]. Even among atypical antipsychotics, which have reduced D2 affinity, only pimavanserin and clozapine have demonstrated significant improvement in psychosis without affecting motor function [1]. However, clozapine requires burdensome weekly blood monitoring due to agranulocytosis risk. Other off-label alternatives, like quetiapine, have been shown to impair cognition [2] and have increased mortality risk [3]. Pimavanserin's unique selectivity for the 5-HT2A receptor, with a D2 affinity >300 nM, directly translates to a therapeutic profile that is both effective and tolerable in a frail PD population, making it a non-interchangeable, first-line treatment option.

D2 receptor engagement
Pimavanserin: no appreciable D2 affinity
Typical antipsychotics: D2 antagonism may worsen motor function endpoints in PD models
Motor profile in PDP
Reported neutral effect on UPDRS motor scores
Quetiapine and others: associated with cognitive impairment or motor worsening in PDP studies
Research cohort compliance
No mandatory hematological monitoring
Clozapine: regular blood monitoring requirement may affect study retention

Pimavanserin Differentiation: Quantitative Evidence


Unmatched 5-HT2A Selectivity Without D2 Affinity

Pimavanserin demonstrates high binding affinity for the 5-HT2A receptor (Ki = 0.087 nM) and, crucially, no appreciable affinity for dopamine D2 receptors (Ki > 300 nM) [1]. This is in stark contrast to all other antipsychotics, including atypical comparators like clozapine and quetiapine, which rely on varying degrees of D2 antagonism for their therapeutic effect [2]. This absolute lack of D2 engagement is the molecular basis for its unique ability to treat psychosis without impairing motor function in Parkinson's disease patients [3].

5-HT2A vs D2 affinity
Class-level inference
5-HT2A Ki 0.087 nM D2 Ki >300 nM (no appreciable affinity)
Supports 5-HT2A pathway engagement without D2-mediated motor confounds
In vitro radioligand binding across 65 targets
5-HT2A selectivity D2 receptor Antipsychotic Binding affinity

Superior Therapeutic Index in PDP Models

In a direct head-to-head rodent study of Parkinson's disease psychosis (PDP), the therapeutic ratio (TR) for pimavanserin was estimated at ≥170. This was dramatically higher than the TRs for clozapine and quetiapine, which ranged from 0.81 to 3.3 [1]. The TR was calculated as the dose effective for antipsychotic-like activity (ED50) versus the dose causing dopamine blockade (ED50) or sedation (ED50). This indicates that pimavanserin provides a vastly superior window between efficacy and adverse motor effects compared to these commonly used off-label alternatives [1].

Therapeutic ratio
Direct comparison
≥170 Comparator range 0.81–3.3
Reported wider separation between antipsychotic-like effect and motor side effects in rodent PDP model
Amphetamine/apomorphine rodent models
Therapeutic ratio Parkinson's disease psychosis Preclinical model Clozapine Quetiapine

Motor Function Preservation in Parkinson's Disease

A network meta-analysis of atypical antipsychotics for PDP found that pimavanserin (SMD -0.01; 95% CI -0.56 to 0.53) did not impair motor function, as measured by the Unified Parkinson's Disease Rating Scale (UPDRS) [1]. This performance was comparable to clozapine (SMD -0.69; 95% CI -1.35 to -0.02) and quetiapine (SMD 0.00; 95% CI -0.68 to 0.69), which are the only other agents with a neutral motor profile [1]. In contrast, olanzapine, risperidone, and aripiprazole are known to worsen motor function and are not recommended for PDP [2]. This confirms that pimavanserin is one of only three viable pharmacologic options that will not exacerbate the core motor symptoms of Parkinson's disease.

Motor function (UPDRS)
Network meta-analysis
SMD −0.01 (95% CI −0.56, 0.53) Clozapine −0.69; Quetiapine 0.00
No detectable motor impairment in PDP patient meta-analysis
19 studies, 1242 PDP patients
Parkinson's disease psychosis Motor function UPDRS Network meta-analysis Clozapine Quetiapine

Biased Signaling at the 5-HT2A Receptor

Pimavanserin exhibits functional selectivity at the 5-HT2A receptor in native human brain tissue. It acts as an inverse agonist towards Gαi1-proteins, a pathway implicated in hallucinogenic responses, while behaving as a neutral antagonist on the canonical Gαq/11-protein pathway [1]. This biased signaling profile was demonstrated ex vivo in postmortem human prefrontal cortex and confirmed to be absent in 5-HT2A receptor knock-out mice [1]. This is a novel pharmacological property not established for other 5-HT2A-targeting antipsychotics in human brain tissue and represents a more refined mechanism than simple receptor blockade.

Biased signaling
Data to verify
Gαi1 inverse agonism Gαq/11 neutral antagonism
Reported functional selectivity in human prefrontal cortex; source review recommended
Ex vivo [35S]GTPγS binding assays
Functional selectivity Biased agonism Gαi1 Gαq/11 Human brain tissue

Superior Efficacy in PDP

A network meta-analysis comparing six atypical antipsychotics for PDP found that pimavanserin was one of only two agents (along with clozapine) to demonstrate significant improvement in psychotic symptoms compared to placebo [1]. Quantitatively, pimavanserin had the most favorable effect size based on two major efficacy outcomes [2]. Specifically, pimavanserin significantly improved symptoms based on the Scale for Assessment of Positive Symptoms (SAPS) (OR 1.16; 95% CI 1.07 to 1.24) and the Clinical Global Impression Scale for Severity (SMD -4.81; 95% CI -5.39 to -4.24) [1]. Quetiapine, a common off-label alternative, showed no significant efficacy over placebo [1].

Efficacy (SAPS-PD)
Network meta-analysis
SAPS OR 1.16 (1.07–1.24) CGI-S SMD −4.81 vs clozapine −4.25
Reported improvement in psychosis scores vs placebo; effect size context
Pooled analysis of 1242 patients
Parkinson's disease psychosis Efficacy SAPS-PD Network meta-analysis Clozapine

Favorable Cardiovascular and Metabolic Safety

Pimavanserin has a well-characterized and modest effect on cardiac repolarization, increasing the QTc interval by approximately 5-8 milliseconds (ms) [1]. In contrast, other off-label options for PDP present additional and often more complex cardiovascular profiles. For instance, quetiapine can exacerbate neurogenic orthostatic hypotension (a common and debilitating non-motor symptom in PD) and cause sedation, in addition to its own potential for QTc prolongation [1]. Pimavanserin's side effect profile is also devoid of the significant metabolic disturbances (weight gain, dyslipidemia, hyperglycemia) and anticholinergic effects seen with many other atypical antipsychotics [2].

Cardiometabolic safety
Cross-study comparable
QTc increase ~5–8 ms No metabolic syndrome signal
Reported modest QTc effect and absence of metabolic side effects in PDP context
Safety data from clinical reviews
QTc prolongation Safety Cardiovascular Antipsychotic Quetiapine

Validated Applications of Pimavanserin


Gold Standard for 5-HT2A Psychosis Research

Given its unique profile as a selective 5-HT2A inverse agonist lacking D2 activity (Ki >300 nM) [1], pimavanserin is the premier pharmacological tool for dissecting the role of 5-HT2A receptor signaling in preclinical models of psychosis and cognition. Unlike clozapine or quetiapine, which have significant off-target effects, pimavanserin allows for the clean interrogation of 5-HT2A-specific pathways without the confounding influence of dopamine receptor modulation [1].

Gold Standard Treatment for PDP

Pimavanserin is the only FDA-approved therapy for PDP [2] and has been proven in a network meta-analysis to be one of only two effective antipsychotics for this condition, along with clozapine [3]. Crucially, it achieves this efficacy without worsening the motor symptoms of Parkinson's disease (UPDRS SMD -0.01) [3]. This makes it the definitive, first-line pharmaceutical agent for any clinical trial, treatment guideline, or healthcare formulary focused on managing psychosis in patients with Parkinson's disease.

Reference for Biased GPCR Signaling in Human Tissue

Pimavanserin's demonstrated functional selectivity at the 5-HT2A receptor in human brain cortex—inverse agonism at Gαi1 and neutral antagonism at Gαq/11—positions it as a unique reference standard [4]. Academic and industrial labs focused on GPCR pharmacology and drug discovery can use pimavanserin as a benchmark to investigate the therapeutic implications of biased agonism at serotonin receptors in a physiologically relevant human system.

Preferred Comparator for Antipsychotic Drug Development

With a documented superior preclinical therapeutic ratio of ≥170 compared to ≤3.3 for clozapine and quetiapine [5], pimavanserin serves as the ideal active comparator for drug discovery programs aiming to develop safer and more effective treatments for PDP or schizophrenia. Its clean receptor profile and robust efficacy metrics (e.g., CGI-S SMD -4.81) [3] set a high and quantifiable benchmark against which new chemical entities can be rigorously evaluated.

Application
Selection Property
Validation Focus
5-HT2A psychosis signaling studies
Selective 5-HT2A inverse agonism without D2 activity
Confirmation of D2 receptor occupancy absence in assay system
PDP model endpoint studies
Reported efficacy without motor impairment
Motor function (UPDRS) endpoint verification
Biased GPCR signaling research
Gαi1 inverse agonism / Gαq/11 neutral antagonism in human cortex
Functional selectivity confirmation in target tissue
Antipsychotic drug discovery comparator
High therapeutic ratio in rodent PDP models
Therapeutic index benchmarking in preclinical assays

Technical Documentation Hub

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37 linked technical documents
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